Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17722587
InChI: InChI=1S/C12H18N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h3-8H2,1-2H3
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17722587

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name ethyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h3-8H2,1-2H3
Standard InChI Key MRAVOODPGJNFSW-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2CCCCC2=N1)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is characterized by a partially saturated imidazo[1,2-a]pyridine core, with an ethyl ester group at position 3 and an ethyl substituent at position 2. The "5H,6H,7H,8H" designation indicates hydrogenation at the pyridine ring’s four adjacent positions, conferring a degree of saturation that distinguishes it from fully aromatic analogs . This structural modification likely enhances stability and alters electronic properties, influencing reactivity and intermolecular interactions.

The molecular formula is inferred as C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2, with a molecular weight of 234.30 g/mol. Comparative analysis with ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9, MW 190.20 g/mol) highlights the impact of saturation and substituents on mass and potential stereochemistry.

Physicochemical Properties

The compound’s properties can be extrapolated from structurally related esters. For instance, ethyl imidazo[1,2-a]pyridine-2-carboxylate exhibits a melting point of 78–80°C , while saturation in the target compound may elevate this range due to increased molecular rigidity. Solubility is expected to follow trends observed in analogous heterocycles, with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

Table 1: Comparative Physicochemical Data

PropertyEthyl Imidazo[1,2-a]pyridine-2-carboxylate Ethyl 2-Ethyl-5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-carboxylate (Predicted)
Molecular Weight (g/mol)190.20234.30
Melting Point (°C)78–8085–90
Solubility in WaterLowLow
logP (Partition Coefficient)1.2–1.5 (estimated)1.8–2.1 (estimated)

Spectroscopic characterization would include 1H^1\text{H}-NMR signals for the ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2), saturated ring protons (δ 1.5–2.5 ppm), and aromatic protons (δ 6.5–8.5 ppm for unsaturated regions) . IR spectra would show C=O stretching near 1700 cm1^{-1} and C-O ester vibrations around 1250 cm1^{-1} .

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